molecular formula C25H20O6 B5218102 methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B5218102
M. Wt: 416.4 g/mol
InChI Key: DXODOHITLCSPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as BML-210, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory mediators. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in a mouse model of Alzheimer's disease. This compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its specificity for COX-2 and 5-LOX, which may reduce the risk of side effects associated with non-specific inhibitors. However, this compound may also have limitations in terms of its solubility and stability, which may affect its efficacy in in vitro and in vivo experiments.

Future Directions

Future research on methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate may focus on optimizing its synthesis method to improve its solubility and stability. Studies may also investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further research may explore the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

Methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with 4-biphenylylboronic acid, followed by esterification with methyl 2-bromo-2-methylpropanoate. The final product is obtained through a Suzuki-Miyaura coupling reaction with 3-hydroxyphenylboronic acid.

Scientific Research Applications

Methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways.

properties

IUPAC Name

methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-16(25(27)28-2)30-20-12-13-21-22(14-20)29-15-23(24(21)26)31-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXODOHITLCSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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